2-[(Piperidine-1-sulfonyl)methyl]benzonitrile
CAS No.: 1041515-38-1
Cat. No.: VC6417077
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.34
* For research use only. Not for human or veterinary use.
![2-[(Piperidine-1-sulfonyl)methyl]benzonitrile - 1041515-38-1](/images/structure/VC6417077.png)
Specification
CAS No. | 1041515-38-1 |
---|---|
Molecular Formula | C13H16N2O2S |
Molecular Weight | 264.34 |
IUPAC Name | 2-(piperidin-1-ylsulfonylmethyl)benzonitrile |
Standard InChI | InChI=1S/C13H16N2O2S/c14-10-12-6-2-3-7-13(12)11-18(16,17)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2 |
Standard InChI Key | QVRJNPJNNWRTQZ-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of three primary components:
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A benzonitrile moiety (), which contributes aromaticity and polarity.
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A piperidine ring (), a six-membered heterocycle with one nitrogen atom, conferring basicity and conformational flexibility.
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A sulfonylmethyl linker () that bridges the benzonitrile and piperidine groups, enhancing stability and influencing electronic interactions .
The spatial arrangement of these groups has been confirmed through nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR data for the related compound 4-(piperidine-1-sulfonyl)-benzonitrile reveals characteristic peaks at δ 1.41–1.60 ppm (piperidine protons) and δ 7.82 ppm (aromatic protons) . Similar splitting patterns are expected for 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile, with slight shifts due to the methyl linker’s electronic effects.
Physicochemical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 264.35 g/mol | |
Boiling Point | Not reported | |
Melting Point | Not reported | |
Density | Not reported |
The absence of thermal stability data underscores the need for further experimental characterization.
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocol for 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile is publicly available, analogous compounds suggest a multi-step approach:
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Sulfonation: Reacting piperidine with chlorosulfonic acid to form piperidine-1-sulfonyl chloride.
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Alkylation: Coupling the sulfonyl chloride with 2-(bromomethyl)benzonitrile in the presence of a base (e.g., triethylamine) to yield the target compound .
This methodology mirrors the synthesis of 4-(piperidine-1-sulfonyl)-benzonitrile, where sulfonation and subsequent nucleophilic substitution achieved a 72% yield .
Spectroscopic Analysis
NMR Spectroscopy:
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-NMR: Expected signals include:
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-NMR: Key resonances would correspond to the sulfonyl carbon (~δ 55 ppm), nitrile carbon (~δ 117 ppm), and aromatic carbons (δ 128–141 ppm) .
Mass Spectrometry: A molecular ion peak at m/z 264.35 (M) would confirm the molecular weight.
Future Directions and Research Opportunities
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Mechanistic Studies: Elucidate the compound’s interaction with viral proteins using X-ray crystallography or cryo-EM.
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Derivatization: Introduce substituents (e.g., halogens, methoxy groups) to the benzonitrile ring to modulate bioavailability.
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Therapeutic Expansion: Evaluate activity against other viruses (e.g., SARS-CoV-2, HIV) and non-viral targets (e.g., kinases).
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